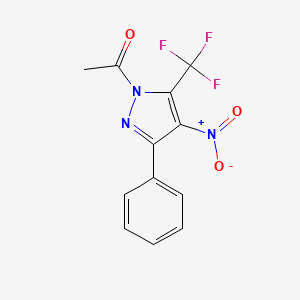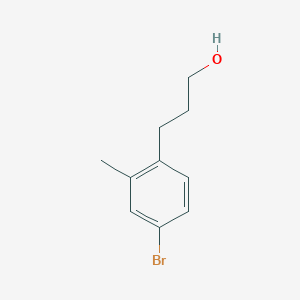
2-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl: is a chemical compound composed of a biphenyl core with amino, fluorine, and trifluoromethyl substituents. Its molecular formula is C13H8F5N, and its molecular weight is approximately 253.2 g/mol . This compound belongs to the class of fluorinated organic molecules, which often exhibit unique properties due to the presence of fluorine atoms.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl. One common approach involves the reaction of 2,4-difluorobenzonitrile with trifluoromethylamine, followed by cyclization to form the biphenyl ring . Detailed reaction conditions and mechanisms would be necessary for a comprehensive understanding.
Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale. Optimization of reaction conditions, purification, and yield would be critical for efficient production.
Analyse Des Réactions Chimiques
Reactivity: 2-Amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl can participate in various chemical reactions:
Aryl Halide Reactions: It can undergo nucleophilic substitution reactions with aryl halides.
Reduction: Reduction with suitable reagents can yield the corresponding amine.
Oxidation: Oxidation reactions may lead to the formation of functionalized derivatives.
Nucleophilic Substitution: Sodium or potassium hydroxide in polar solvents (e.g., DMF, DMSO).
Reduction: Lithium aluminum hydride (LiAlH), hydrogen gas (catalyzed by Pd/C).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding 2-amino-3,5-difluorobiphenyl.
Applications De Recherche Scientifique
Chemistry:
Fluorinated Building Blocks: Researchers use this compound as a building block for designing novel fluorinated organic molecules.
Materials Science: Its unique fluorine substitution pattern may contribute to desirable material properties.
Biology and Medicine: While direct applications in biology and medicine are limited, understanding its reactivity and potential interactions with biological systems is essential.
Industry:Electronics: The compound’s fluorinated nature makes it interesting for applications in microelectronics and optoelectronics .
Polymer Chemistry: Incorporating this compound into polymers could enhance their properties.
Mécanisme D'action
The exact mechanism by which 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Propriétés
Formule moléculaire |
C13H8F5N |
|---|---|
Poids moléculaire |
273.20 g/mol |
Nom IUPAC |
2,4-difluoro-6-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H8F5N/c14-9-5-10(12(19)11(15)6-9)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2 |
Clé InChI |
OMLSIPUJQLUWSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)


![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)




![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)

![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)


